molecular formula C20H18FN5OS B2852215 N-(2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358475-51-0

N-(2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2852215
CAS No.: 1358475-51-0
M. Wt: 395.46
InChI Key: MQPUAGCZLDWBRL-UHFFFAOYSA-N
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Description

This compound belongs to the sulfanyl acetamide class, characterized by a triazoloquinoxaline core linked to a fluorinated aromatic ring via a sulfanyl bridge. Its structural complexity arises from the [1,2,4]triazolo[4,3-a]quinoxaline system, which combines a quinoxaline heterocycle fused with a triazole ring. The propan-2-yl (isopropyl) group at position 1 of the triazoloquinoxaline and the 2-fluorophenyl acetamide moiety are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-12(2)18-24-25-19-20(23-15-9-5-6-10-16(15)26(18)19)28-11-17(27)22-14-8-4-3-7-13(14)21/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPUAGCZLDWBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a triazoloquinoxaline scaffold known for various pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that start from readily available precursors. The process includes the formation of the triazoloquinoxaline core followed by the introduction of the sulfanyl and acetamide groups. Recent studies have optimized these synthetic pathways to improve yield and purity while ensuring structural integrity.

Anticancer Activity

Studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit significant anticancer activity. For instance, a related compound reduced cell viability in A375 melanoma cells to 6% at a concentration of 10 µM, indicating strong cytotoxic effects . The structure-activity relationship (SAR) suggests that modifications to the triazoloquinoxaline scaffold can enhance potency against various cancer cell lines.

CompoundCell LineConcentration (µM)Viability (%)
1A375106
2MCF-71025
3HCT1161015

Anticonvulsant Activity

Research has indicated that derivatives of the [1,2,4]triazole scaffold possess anticonvulsant properties. In particular, compounds with similar structures have shown efficacy in reducing seizure activity in animal models . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds derived from the triazole family have demonstrated significant activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cellular proliferation and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or affect its replication processes.
  • Receptor Modulation : The ability to modulate various receptors involved in cancer progression and seizure activity is also noted.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Case Study 1 : A study on a related triazoloquinoxaline showed a significant reduction in tumor size in xenograft models when administered at doses correlating with effective in vitro concentrations.
  • Case Study 2 : Clinical trials involving triazole derivatives for seizure disorders reported a notable decrease in seizure frequency among participants compared to placebo groups.

Comparison with Similar Compounds

Triazoloquinoxaline vs. Triazoloquinoline Derivatives

The compound N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide () replaces the quinoxaline with a quinoline system.

Triazolo-Pyrimidine and Triazine Derivatives

Pesticide-oriented compounds such as flumetsulam (triazolo-pyrimidine) and triaziflam (triazine) () demonstrate the importance of heterocycle size. Smaller pyrimidine/triazine cores enhance herbicidal activity, whereas larger triazoloquinoxaline systems may favor interactions with mammalian targets .

Substituent Modifications

Phenyl Ring Substitutions

  • N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide (): The 4-chloro-2-(trifluoromethyl)phenyl group increases lipophilicity compared to the 2-fluorophenyl group, likely enhancing membrane permeability .
  • N-(4-acetylphenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide (): The acetyl group introduces hydrogen-bonding capability, which could improve solubility or receptor affinity .

Alkyl and Aromatic Side Chains

  • N-(4-butylphenyl)-2-{[1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide (): The butyl chain extends hydrophobicity, while the 4-methylphenyl on the triazolo ring may sterically hinder interactions with bulky binding pockets .

Key Research Findings

  • Structural Flexibility: Substitutions on the phenyl ring (e.g., fluoro, chloro, trifluoromethyl) and triazoloquinoxaline (e.g., propan-2-yl, methylphenyl) allow fine-tuning of lipophilicity and target engagement .
  • Biological Relevance: Triazoloquinoxaline derivatives show promise in antimicrobial and receptor-mediated applications, whereas triazolo-pyrimidines dominate agrochemical uses .
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 4-methylphenyl) may reduce reaction yields, necessitating optimized coupling conditions .

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